molecular formula C16H18N4O B3001344 5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895008-18-1

5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B3001344
CAS No.: 895008-18-1
M. Wt: 282.347
InChI Key: RLMKKHZBMOFTLW-UHFFFAOYSA-N
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Description

5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as kinase inhibitors in cancer treatment .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one are largely defined by its interactions with various biomolecules. It has been found to inhibit CDK2, a cyclin-dependent kinase that plays a key role in cell cycle regulation . This interaction suggests that this compound may have significant effects on cellular processes.

Cellular Effects

In cellular contexts, this compound has been shown to exert cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It appears to influence cell function by altering cell cycle progression and inducing apoptosis within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Specifically, it has been found to inhibit CDK2, a key enzyme involved in cell cycle regulation . This inhibition is likely achieved through direct binding interactions with the enzyme, as suggested by molecular docking simulations .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings appear to be time-dependent, with significant alterations in cell cycle progression and apoptosis induction observed over time

Metabolic Pathways

The metabolic pathways involving this compound are currently not well-characterized. Given its inhibitory activity against CDK2, it may interact with enzymes or cofactors involved in cell cycle regulation .

Subcellular Localization

The subcellular localization of this compound is not currently known. Given its effects on cell cycle progression and apoptosis, it may be localized to compartments or organelles involved in these processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one typically involves the reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of phosphorus tribromide (PBr3). This one-flask reaction includes Vilsmeier amidination, imination reactions, and sequential intermolecular heterocyclization . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and high atom economy are often applied to scale up the synthesis process. One-pot reactions are preferred to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as an anticancer agent .

Properties

IUPAC Name

5-butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-3-4-9-19-11-17-15-13(16(19)21)10-18-20(15)14-8-6-5-7-12(14)2/h5-8,10-11H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMKKHZBMOFTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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